RhFNMB

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

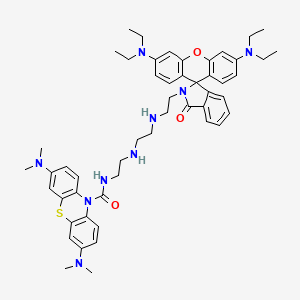

RhFNMB is a dual-channel/localization single-molecule fluorescence probe designed for the detection of adenosine triphosphate (ATP) and hypochlorous acid (HOCl). It exhibits independent fluorescence responses in the light red channel with ATP (λex = 520 nm, λem = 586 nm) and the deep red channel with HOCl (λex = 620 nm, λem = 688 nm) . This compound is particularly valuable in scientific research for its ability to simultaneously monitor ATP and HOCl, which are key indicators in various biological processes.

Vorbereitungsmethoden

The synthesis of RhFNMB involves several steps, starting with the preparation of a 10 mM stock solution. This stock solution is then diluted to create a 5-10 μM working solution, which is used for various applications . The exact synthetic routes and reaction conditions are proprietary and typically involve complex organic synthesis techniques. Industrial production methods for this compound are not widely documented, as it is primarily used in research settings.

Analyse Chemischer Reaktionen

RhFNMB undergoes specific reactions with ATP and HOCl, leading to distinct fluorescence responses. The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its primary applications. Instead, it interacts with ATP and HOCl under specific conditions to produce fluorescence signals. The major products formed from these reactions are the fluorescent complexes of this compound with ATP and HOCl, which can be detected using fluorescence microscopy or flow cytometry .

Wissenschaftliche Forschungsanwendungen

RhFNMB has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to monitor ATP and HOCl levels in various biological systems, providing valuable insights into cellular processes and disease mechanisms. For example, this compound has been used to track ATP and HOCl in rheumatoid arthritis, revealing higher concentrations of these molecules in affected joints compared to normal joints . Additionally, this compound has demonstrated remarkable detection ability in the diagnosis and treatment of Pseudomonas aeruginosa-induced abdominal inflammation in mice .

Wirkmechanismus

The mechanism of action of RhFNMB involves its interaction with ATP and HOCl, leading to distinct fluorescence responses. When this compound binds to ATP, it produces a light red fluorescence signal, while binding to HOCl results in a deep red fluorescence signal. These interactions occur without spectral crosstalk, allowing for precise detection of both molecules simultaneously. The molecular targets of this compound are ATP and HOCl, and the pathways involved include the fluorescence emission pathways specific to these interactions .

Vergleich Mit ähnlichen Verbindungen

RhFNMB is unique in its ability to simultaneously detect ATP and HOCl with independent fluorescence responses. Similar compounds include RhTNMB, which also serves as a dual-channel fluorescence probe but has been shown to be less effective in detection performance compared to this compound . Other similar compounds may include various rhodamine-based fluorescent probes, but this compound stands out due to its dual-channel capability and high sensitivity in detecting ATP and HOCl.

Eigenschaften

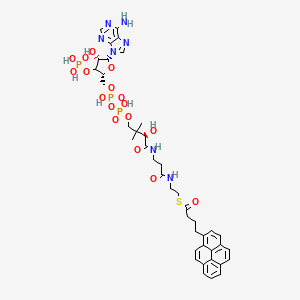

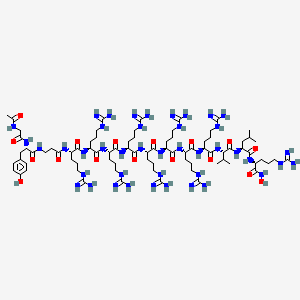

Molekularformel |

C51H63N9O3S |

|---|---|

Molekulargewicht |

882.2 g/mol |

IUPAC-Name |

N-[2-[2-[2-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]ethylamino]ethylamino]ethyl]-3,7-bis(dimethylamino)phenothiazine-10-carboxamide |

InChI |

InChI=1S/C51H63N9O3S/c1-9-57(10-2)37-17-21-41-45(31-37)63-46-32-38(58(11-3)12-4)18-22-42(46)51(41)40-16-14-13-15-39(40)49(61)59(51)30-29-53-26-25-52-27-28-54-50(62)60-43-23-19-35(55(5)6)33-47(43)64-48-34-36(56(7)8)20-24-44(48)60/h13-24,31-34,52-53H,9-12,25-30H2,1-8H3,(H,54,62) |

InChI-Schlüssel |

FIZJOQDCDJMXDQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3CCNCCNCCNC(=O)N6C7=C(C=C(C=C7)N(C)C)SC8=C6C=CC(=C8)N(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3S)-5-[1,1-dideuterio-2-[methyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12362999.png)

![3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363048.png)

![2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12363076.png)